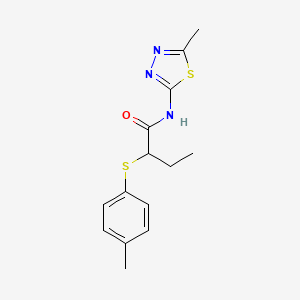
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)butanamide is a useful research compound. Its molecular formula is C14H17N3OS2 and its molecular weight is 307.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)butanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.
- Molecular Formula : C20H21N3O2S2
- Molecular Weight : 399.5 g/mol
- CAS Number : 394238-24-5
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Cytotoxicity Studies
In vitro studies have shown that thiadiazole derivatives exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, one study reported an IC50 value of 0.28 µg/mL for a related thiadiazole derivative against MCF-7 cells, indicating potent growth inhibition through cell cycle arrest at the G2/M phase .
Table 1: Cytotoxicity of Thiadiazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.28 | G2/M phase arrest |
| Compound B | HepG2 | 9.6 | Down-regulation of MMP2 and VEGFA |
| This compound | TBD | TBD |
Antimicrobial Activity
Thiadiazole derivatives have also been investigated for their antimicrobial properties. These compounds demonstrate activity against various bacterial strains and fungi.
Antimicrobial Efficacy
Research indicates that certain thiadiazole derivatives possess significant antibacterial and antifungal activities. For example, derivatives with aryl thio groups have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Compound C | S. aureus | 32.6 |
| Compound D | E. coli | 47.5 |
| This compound | TBD |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies suggest that these compounds may interfere with cellular signaling pathways involved in proliferation and survival.
Apoptosis Induction
Flow cytometry analyses have indicated that certain thiadiazole derivatives can induce apoptotic cell death in cancer cells by disrupting the cell cycle and activating pro-apoptotic factors . This suggests that this compound may similarly influence apoptosis.
Case Studies
A notable case study involved the synthesis and evaluation of various thiadiazole derivatives for their anticancer properties. The results indicated that modifications to the thiadiazole ring could enhance cytotoxic activity against specific cancer types .
Propiedades
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS2/c1-4-12(20-11-7-5-9(2)6-8-11)13(18)15-14-17-16-10(3)19-14/h5-8,12H,4H2,1-3H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHKOSQUHXQSJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C)SC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














